molecular formula C10H8BrFO2 B1371196 2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid CAS No. 1157138-03-8

2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1371196
CAS No.: 1157138-03-8
M. Wt: 259.07 g/mol
InChI Key: WBFLKJLMRHJNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a substituted styrene, followed by functional group transformations to introduce the carboxylic acid moiety. One common method involves the use of diazo compounds in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent bromination and fluorination steps are carried out under controlled conditions to achieve the desired substitution pattern on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organolithium compounds (for nucleophilic substitution) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.

    Industry: The compound can be used in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-fluorophenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and substituted phenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
  • 2-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid
  • 2-(3-Bromo-4-methylphenyl)cyclopropanecarboxylic acid

Uniqueness

2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms provides distinct electronic and steric effects, making this compound valuable for various synthetic and research applications.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c11-8-3-5(1-2-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFLKJLMRHJNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.